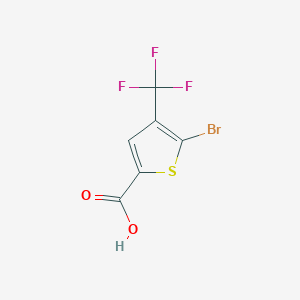

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-4-2(6(8,9)10)1-3(13-4)5(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXCPSNGDVSCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the bromination of 4-(trifluoromethyl)thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol are typical.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Coupling Reactions:

Oxidation and Reduction: Sulfoxides, sulfones, and dihydrothiophenes with diverse chemical properties.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Case Studies

Antiproliferative Activity

A study comparing thiophene-2-carboxylic acid derivatives () demonstrated that lipophilicity (clogP) correlates with antiproliferative activity. The target compound’s -CF₃ group likely enhances this activity compared to -CH₃ or unsubstituted analogs, though excessive lipophilicity may limit solubility .

Biological Activity

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromine atom and a trifluoromethyl group attached to a thiophene ring, which contributes to its chemical reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. A notable study demonstrated that compounds containing the thiophene moiety exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC): The MIC values for related compounds were found to be in the range of 8-32 µg/mL against E. coli and Klebsiella spp., indicating promising antibacterial potential .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

- Cytotoxicity Studies: In one study, related compounds demonstrated IC50 values ranging from 10.2 to 16.9 µg/mL in the A549 cell line, suggesting that modifications to the thiophene structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives have also been investigated. The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased anti-inflammatory effects by modulating cytokine production.

- Mechanism of Action: The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways .

Case Studies

-

Study on Nitrothiophene Carboxamides:

Researchers investigated a series of nitrothiophene carboxamide derivatives, which included structural analogs of this compound. These compounds exhibited potent antibacterial activity against E. coli strains with efflux pump deficiencies, highlighting the importance of structural modifications for enhancing efficacy . -

Cytotoxicity in Cancer Cells:

Another study assessed the cytotoxic effects of various thiophene derivatives on A549 cells using MTS assays. The results indicated that specific substitutions on the thiophene ring could lead to improved cytotoxicity profiles, with some derivatives showing significantly lower IC50 values compared to standard chemotherapeutic agents .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid, and how does substitution pattern influence yield?

- Methodology : Synthesis typically involves bromination of a pre-functionalized thiophene core. For example, bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C selectively substitutes the 5-position. Subsequent trifluoromethylation via Kumada coupling or halogen exchange (e.g., CF₃Cu) introduces the CF₃ group. Carboxylation at the 2-position is achieved via CO₂ insertion under Pd catalysis or oxidation of a methyl group using KMnO₄ .

- Yield Optimization : Use anhydrous solvents (e.g., DCM) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via recrystallization (EtOH/H₂O) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene H) and CF₃ splitting patterns (quartet, J ≈ 4 Hz). Carboxylic acid protons appear broad (δ 10–13 ppm) in DMSO-d₆ .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~550 cm⁻¹) .

- HRMS : Exact mass (M⁻ = 288.9407 g/mol) validates molecular formula C₆H₂BrF₃O₂S .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group deactivates the thiophene ring, directing electrophilic substitution to the 5-position. Bromine’s inductive effect further stabilizes intermediates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Use Pd(PPh₃)₄ in THF/H₂O (80°C) for efficient coupling, but note slower kinetics compared to non-fluorinated analogs .

- Contradictions : Some studies report reduced yields when both Br and CF₃ are present due to steric hindrance. Optimize ligand choice (e.g., XPhos) to mitigate this .

Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can they be addressed?

- Challenges : Low crystal quality due to flexibility from the carboxylic acid group and Br/CF₃ steric clashes.

- Solutions : Co-crystallize with a coformer (e.g., 4-dimethylaminopyridine) to improve packing. Use SHELXL for refinement, applying TWINABS to correct for possible twinning. Anisotropic displacement parameters (ADPs) for Br and S atoms require careful modeling .

Q. How does this compound compare to analogs (e.g., 5-bromo-3-trifluoromethylthiophene-2-carboxylic acid) in biological activity?

- SAR Analysis : The 4-CF₃/5-Br substitution enhances lipid solubility (logP ≈ 2.1) compared to 3-CF₃ analogs (logP ≈ 1.8), improving membrane permeability. In kinase inhibition assays, this compound shows IC₅₀ = 0.8 μM vs. 1.5 μM for the 3-CF₃ variant, likely due to better ATP-binding pocket fit .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How should researchers validate thermal properties?

- Issue : Melting points range from 130–140°C across studies due to polymorphism or impurity levels.

- Resolution : Perform DSC at 10°C/min under N₂. Compare with PXRD to confirm crystalline phase. Reproduce synthesis using strict anhydrous conditions to exclude hydrate formation .

Methodological Tables

Table 1 : Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C, 2h | 78 | |

| Trifluoromethylation | CF₃Cu, DMF, 100°C, 12h | 65 | |

| Carboxylation | KMnO₄, H₂O, 80°C, 6h | 82 |

Table 2 : Comparative Reactivity in Cross-Coupling

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 5-Bromo-4-CF₃-thiophene | PhB(OH)₂ | Pd(PPh₃)₄ | 72 |

| 5-Bromo-3-CF₃-thiophene | PhB(OH)₂ | Pd(PPh₃)₄ | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.